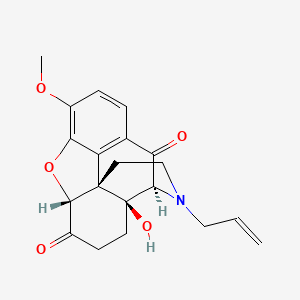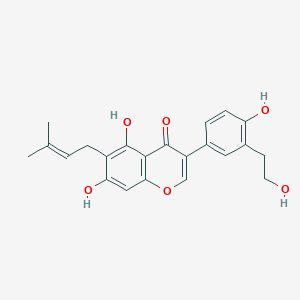![molecular formula C42H69NO15 B13428066 [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13428066.png)
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate” is a complex organic molecule with multiple stereocenters and functional groups. Compounds like this are often of interest in fields such as medicinal chemistry, natural product synthesis, and materials science due to their intricate structures and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings, introduction of functional groups, and stereoselective reactions. Common synthetic strategies might include:
Formation of the oxane rings: This could involve cyclization reactions using appropriate precursors.
Introduction of functional groups: Functional groups such as hydroxyl, methoxy, and acetyloxy groups can be introduced through reactions like hydroxylation, methylation, and acetylation.
Stereoselective synthesis: Ensuring the correct stereochemistry at each stereocenter is crucial and can be achieved through chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of such complex molecules is often challenging and may involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of automated synthesis: Techniques like flow chemistry can help in scaling up the production.
Purification methods: Techniques such as chromatography and crystallization are essential to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: These reactions can modify the oxidation state of the molecule, potentially altering its biological activity.
Substitution reactions: Functional groups can be replaced with others, which can be useful in modifying the compound’s properties.
Hydrolysis: The ester groups in the molecule can be hydrolyzed to carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester groups would yield carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of analogs: Researchers can modify the structure to create analogs with potentially improved properties.
Study of reaction mechanisms:
Biology
Biological activity: Compounds with such complex structures often exhibit interesting biological activities, making them candidates for drug discovery.
Enzyme interactions: Studying how the compound interacts with enzymes can reveal potential therapeutic targets.
Medicine
Drug development: If the compound shows promising biological activity, it can be further developed into a therapeutic agent.
Pharmacokinetics and pharmacodynamics: Understanding how the compound is absorbed, distributed, metabolized, and excreted can inform its potential as a drug.
Industry
Material science: Complex organic molecules can be used in the development of new materials with unique properties.
Agriculture: Such compounds can be explored for use as pesticides or growth regulators.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its specific interactions with biological targets. This could involve:
Binding to receptors: The compound may interact with specific receptors on cell surfaces, triggering a biological response.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction pathways: The compound might influence signaling pathways within cells, leading to changes in cellular behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
- This compound
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and stereocenters, which can result in unique biological activities and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C42H69NO15 |
|---|---|
Molekulargewicht |
828.0 g/mol |
IUPAC-Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10Z,12E,14R,16R)-4-acetyloxy-14-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-10,12-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H69NO15/c1-23(2)18-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(16-17-44)19-24(3)14-12-13-15-30(46)20-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-15,17,23-27,29-31,34-41,46,49-50H,16,18-22H2,1-11H3/b14-12-,15-13+/t24-,25+,26+,27-,29-,30-,31+,34-,35+,36+,37+,38-,39-,40-,41-,42+/m0/s1 |
InChI-Schlüssel |
XZDLAFBYWBTZSS-OCTUCAJNSA-N |
Isomerische SMILES |
C[C@@H]/1C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O[C@@H](C[C@H](/C=C/C=C1)O)C)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
Kanonische SMILES |
CC1CC(C(C(C(CC(=O)OC(CC(C=CC=C1)O)C)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


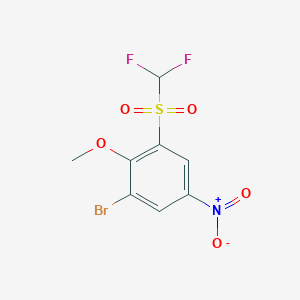
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)
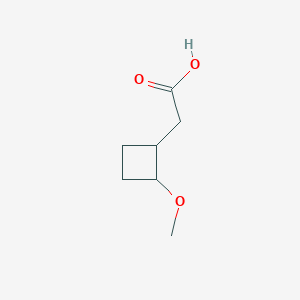

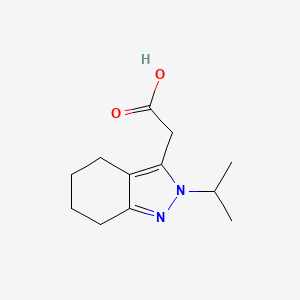

![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
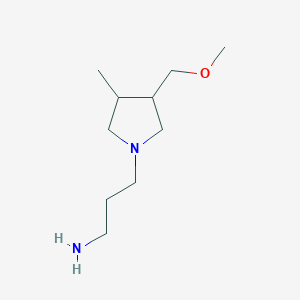
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)

